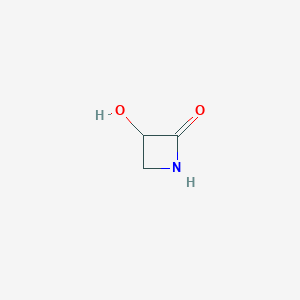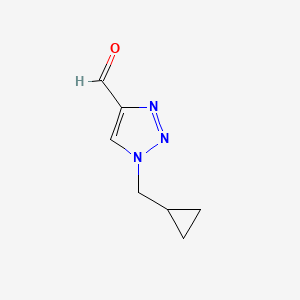
2-amino-N-tert-butylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-tert-butylbenzohydrazide is a chemical compound with the CAS Number: 866157-45-1 . It has a molecular weight of 207.28 and its molecular formula is C11H17N3O . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17N3O/c1-11(2,3)14(13)10(15)8-6-4-5-7-9(8)12/h4-7H,12-13H2,1-3H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 207.28 and its molecular formula is C11H17N3O .Scientific Research Applications
Antibacterial Activity
- A study highlighted the synthesis of lipophilic benzoxazoles, showing potential antibacterial activity against Mycobacterium tuberculosis and some nontuberculous strains where isoniazid has been inactive. This work suggests the potential for derivatives of 2-amino-N-tert-butylbenzohydrazide in developing new antibacterial agents (Vinšová et al., 2004).
Polymer Chemistry
- Research into the synthesis and properties of novel aromatic polyhydrazides and poly(amide–hydrazide)s based on bis(ether benzoic acid)s has shown that these compounds form amorphous, soluble polymers capable of being processed into films. This indicates potential applications in materials science for similar hydrazide derivatives (Hsiao et al., 1999).
Catalysis and Asymmetric Synthesis
- A study on P-chiral phosphine ligands incorporating tert-butylmethylphosphino groups demonstrated their effectiveness in rhodium-catalyzed asymmetric hydrogenation of alkenes. This research could inform the development of catalysts using structurally related compounds (Imamoto et al., 2012).
Oxidation Reactions and Radical Chemistry
- Research has been conducted on the aerobic reactions of ammonia/3,5-di-tert-butylcatechol Schiff-base condensation products with copper, showcasing strong copper(II)−radical ferromagnetic exchange. This could suggest avenues for exploring radical chemistry and oxidation processes using hydrazide derivatives (Speier et al., 1996).
Antioxidant Activity
- A study on the synthesis of new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties evaluated their antioxidant activity. This research indicates potential for this compound derivatives in antioxidant applications (Shakir et al., 2014).
Alcohol Oxidation
- Iron(III) and cobalt(III) complexes with aroylhydrazone ligands have shown to catalyze the microwave-assisted oxidation of alcohols, offering a pathway to ketone synthesis. This highlights a potential application in organic synthesis and catalysis for related hydrazide compounds (Sutradhar et al., 2016).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302, H312, and H332 , which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled.
properties
IUPAC Name |
2-amino-N-tert-butylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-11(2,3)14(13)10(15)8-6-4-5-7-9(8)12/h4-7H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTETXJDXPSPKOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C(=O)C1=CC=CC=C1N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium 2-[3-(hydroxymethyl)-1H-indol-1-yl]acetate](/img/structure/B2692781.png)

![2,4-Dichloro-1-{2-[(4-fluorophenyl)sulfanyl]ethoxy}benzene](/img/structure/B2692784.png)

![4,5-Dichloro-1-methyl-pyrazolo[3,4-b]pyridine](/img/structure/B2692787.png)
amine hydrobromide](/img/no-structure.png)




![N',3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B2692799.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2692801.png)
![N-[(2,4-Difluorophenyl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2692802.png)